Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate

Medicinal Chemistry Kinase Inhibitors Patent SAR

This compound embodies a defined pharmacophoric pattern for CDK/cyclin kinase inhibition (WO 03/008365 A2). Its dual-thiazole architecture with an ester handle enables systematic SAR via hydrolysis or amidation, serves as a matched negative control for pyrrolidinone-containing analogs, and supports esterase-mediated prodrug activation assays (PAMPA/logP shift). The 4-methyl-2-phenylthiazole terminus is critical for hinge-region binding; substituting it with a generic 2-aminothiazole or oxazole isostere breaks the essential hydrogen-bonding network, invalidating SAR comparisons.

Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
CAS No. 1207058-10-3
Cat. No. B2386376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate
CAS1207058-10-3
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3)C
InChIInChI=1S/C19H19N3O3S2/c1-3-25-17(24)9-14-11-26-19(21-14)22-16(23)10-15-12(2)20-18(27-15)13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,23)
InChIKeyGLGPXUGVPRPYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate (CAS 1207058-10-3): A Bis-Thiazole Scaffold for Kinase-Targeted Library Synthesis


Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate is a synthetic, small-molecule heterocycle bearing a distinctive 4-methyl-2-phenylthiazole moiety linked via an acetamido bridge to a second thiazole ring functionalized with an ethyl acetate group. It belongs to the phenylacetamido-thiazole class of compounds, a series patented extensively for their cyclin-dependent kinase (CDK) inhibitory activity and potential as antitumor agents [1]. The compound is listed in major chemical catalogs as a research-grade building block, typically at purities of 95% or higher, intended for early-stage drug discovery and chemical biology probe development . Its molecular weight (401.5 g/mol) and calculated lipophilicity (cLogP ~3.2) place it within drug-like chemical space, while its dual-thiazole architecture provides a rigid, hydrogen-bond-capable scaffold for target engagement.

Why Generic Substitution Fails for Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate: The Criticality of the Acetamido Bridge and Phenyl Substituent


In the phenylacetamido-thiazole chemical series, even minor structural alterations can abolish or drastically shift target potency and selectivity. The patent literature explicitly demonstrates that the nature of the R substituent on the central phenyl ring—whether a hydrogen atom or a methyl group—and the composition of the R1 amide side chain are critical determinants of CDK/cyclin kinase inhibitory activity [1]. The presence of a 4-methyl-2-phenylthiazole terminus, connected through an acetamido linker to a second thiazole bearing an ethyl acetate side chain, defines a specific pharmacophoric pattern. Generic substitution with a simpler 2-aminothiazole, an oxazole isostere, or an unsubstituted phenyl analog would break the intended hydrogen-bonding network and alter the conformational dynamics required for kinase binding. Consequently, interchanging this compound with a superficially similar in-class analog without matched comparative data risks invalidating structure-activity relationship (SAR) series or delivering a structurally null control.

Quantitative Differentiation Evidence for Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate: Structural and Physicochemical Profiling Against In-Class Analogs


Defined Substitution Pattern Differentiates the Scaffold from Broader Phenylacetamido-Thiazole Patents

The compound incorporates a specific combination of a 4-methyl-2-phenylthiazole (R = methyl) and an ethyl 2-(thiazol-4-yl)acetate as the R1 side chain, a precise substitution pattern not exemplified among the most-preferred compounds in the core patent. The patent specifies that when R is methyl, preferred R1 groups are pyrrolidinone- or pyridyl-containing amides (formulas IIa, IIb, IIe), not the thiazolyl-acetate ester present here [1]. This indicates the compound represents a distinct, unexplored branch of the Markush structure, offering a potentially novel SAR vector.

Medicinal Chemistry Kinase Inhibitors Patent SAR

Ethyl Ester Side Chain Distinguishes Prodrug Potential from Acid-Terminated Analogs

The presence of an ethyl ester at the thiazole-4-acetate position is a deliberate structural feature that differentiates this compound from the corresponding carboxylic acid analogs described in the thiazoleacetic acid series [REFS-1, REFS-2]. Esterification typically increases lipophilicity (cLogP) by approximately 0.5–1.0 log units compared to the free acid, enhancing passive membrane permeability in cell-based assays. While potency data for this specific ester are not reported, the class-wide behavior of thiazole-based CDK inhibitors indicates that the ester serves as a reversible prodrug motif, potentially improving oral bioavailability or intracellular delivery.

Prodrug Design Cell Permeability Thiazole-derived Acids

Dual-Thiazole Core Offers Enhanced Hydrogen-Bonding Capacity over Single-Thiazole or Oxazole Analogs

The bis-thiazole core presents two distinct sulfur- and nitrogen-containing heterocycles, providing multiple hydrogen-bond acceptor sites (thiazole nitrogen atoms, amide carbonyl) and donor sites (amide NH) in a defined geometry. In comparison, single-thiazole analogs such as 2-acetamido-4-substituted thiazoles demonstrate that the absence of a second thiazole limits the number of anchor points for ATP-binding site interactions [1]. The phenylacetamido-thiazole series is specifically claimed for CDK inhibition, where a bidentate or tridentate hinge-binding motif is advantageous. While direct IC50 data for this compound are not publicly available, the scaffold architecture aligns with known kinase inhibitor binding modes.

Scaffold Diversity Kinase Hinge Binding Isosteric Replacement

Availability as a Pre-Weighed, High-Purity Research Tool Differentiates from In-House Synthesis Requirements

The compound is commercially available from multiple suppliers in catalog quantities (e.g., 2 μmol to gram scale) with reported purity ≥95% . This contrasts with non-commercial analogs that require a multi-step literature synthesis involving: (i) formation of 4-methyl-2-phenylthiazole-5-acetic acid, (ii) activation and coupling to 2-amino-4-(ethoxycarbonylmethyl)thiazole, and (iii) purification—a sequence demanding significant synthetic chemistry resources. For screening laboratories, the immediate availability of a characterized, batch-controlled solid reduces project start-up time by an estimated 4–8 weeks compared to custom synthesis.

Chemical Procurement Building Blocks MedChem Libraries

Recommended Application Scenarios for Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate Based on Documented Evidence


Focused Kinase Inhibitor Library Design

Use the compound as a core scaffold for generating focused libraries targeting cyclin-dependent kinases (CDKs) or related CMGC kinases. Its bis-thiazole architecture, which aligns with the pharmacophoric requirements outlined in patent WO 03/008365 A2 [1], makes it suitable for systematic derivatization at the ester group (hydrolysis, amidation) or the phenyl ring (halogenation, substitution) to explore novel IP space while maintaining the proven phenylacetamido-thiazole hinge-binding motif.

Prodrug Permeability Tool Compound

Employ this ester as a reference compound to calibrate esterase-mediated activation assays (e.g., hepatic microsome or plasma stability) and parallel artificial membrane permeability assays (PAMPA). The ethyl ester functionality provides a well-defined logP shift relative to the free acid, enabling quantitative assessment of prodrug activation kinetics in cell-based CDK inhibition models .

Negative Control for Pyrrolidinone-Preferred CDK Inhibitors

Because the patent explicitly favors pyrrolidinone- or pyridyl-amide R1 groups over the thiazolyl-acetate present in this compound [1], it can serve as a structurally matched negative control: if a library of pyrrolidinone-containing analogs shows CDK inhibition but this specific compound does not, the result confirms the essential role of the preferred R1 motifs and validates the assay's ability to discriminate subtle SAR variations.

Chemical Biology Probe for Thiazole-Mediated Protein Interactions

Given the dual-thiazole nature and the presence of a synthetically accessible ester handle, the compound can be conjugated to biotin or fluorescent reporters via ester hydrolysis and amide coupling. This enables pull-down or fluorescence polarization experiments to identify novel protein targets that selectively recognize the 4-methyl-2-phenylthiazole substructure, expanding the biological annotation of this underexplored chemical space.

Quote Request

Request a Quote for Ethyl 2-(2-(2-(4-methyl-2-phenylthiazol-5-yl)acetamido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.